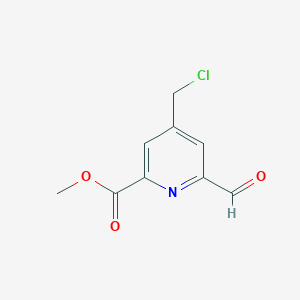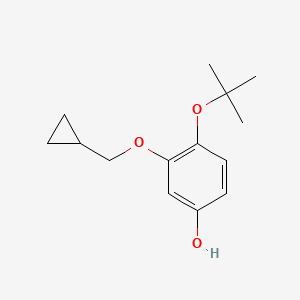
4-Tert-butoxy-3-(cyclopropylmethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butoxy-3-(cyclopropylmethoxy)phenol is an organic compound with the molecular formula C14H20O3 and a molecular weight of 236.31 g/mol . This compound is categorized under alcohols and phenols and is primarily used for research and development purposes . It is known for its unique structure, which includes a tert-butoxy group and a cyclopropylmethoxy group attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-3-(cyclopropylmethoxy)phenol can be achieved through several methods. One common approach involves the reaction of para-chlorophenol with isobutene under acid catalysis to form the tert-butyl ether. This intermediate then undergoes a Grignard reaction with magnesium and oxyethane, followed by etherification and hydrolysis to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. The process typically involves the use of para-chlorophenol as the starting material, which undergoes a series of reactions including benzyl protection, Grignard reaction, esterification, reduction, and hydrolysis . These steps are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butoxy-3-(cyclopropylmethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The tert-butoxy and cyclopropylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Tert-butoxy-3-(cyclopropylmethoxy)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Tert-butoxy-3-(cyclopropylmethoxy)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The tert-butoxy and cyclopropylmethoxy groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butyl-3-(cyclopropylmethoxy)phenol: Similar in structure but with a tert-butyl group instead of a tert-butoxy group.
4-(Cyclopropylmethoxy)phenol: Lacks the tert-butoxy group, making it less lipophilic.
4-Tert-butoxyphenol: Lacks the cyclopropylmethoxy group, affecting its reactivity and applications.
Uniqueness
4-Tert-butoxy-3-(cyclopropylmethoxy)phenol is unique due to the presence of both tert-butoxy and cyclopropylmethoxy groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C14H20O3 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
3-(cyclopropylmethoxy)-4-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)17-12-7-6-11(15)8-13(12)16-9-10-4-5-10/h6-8,10,15H,4-5,9H2,1-3H3 |
InChI Key |
XEHXHRZOXZPJSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)O)OCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


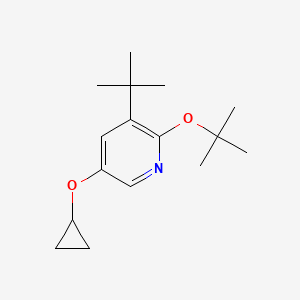
![[2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843463.png)
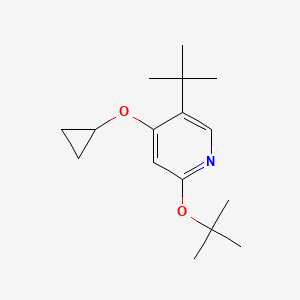
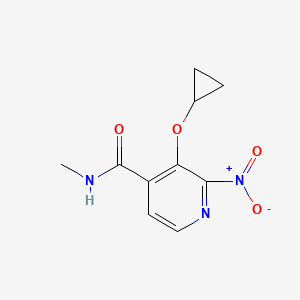

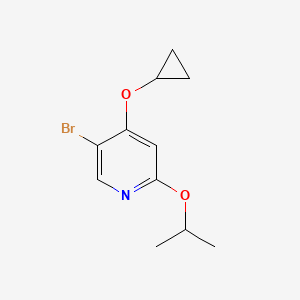

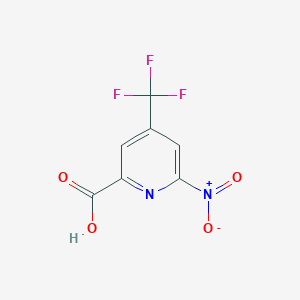

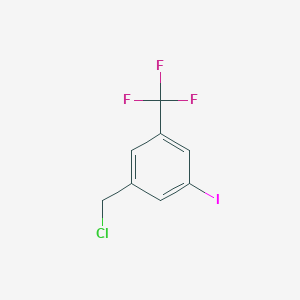
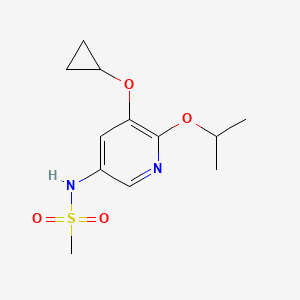
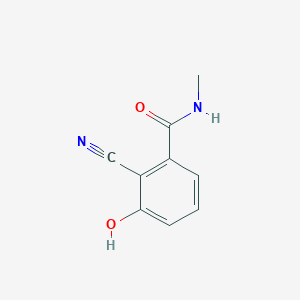
![[2-Cyano-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843514.png)
